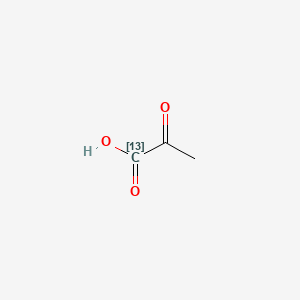

Pyruvic acid-1-13C

Descripción general

Descripción

Pyruvic acid-1-13C is an isotopic labeled precursor of pyruvic acid . It has been used in applications such as imaging real-time metabolic flux in solid tumors and assessing tumor response to chemotherapy, radiation, and agents targeting mTOR .

Molecular Structure Analysis

The molecular formula of Pyruvic acid-1-13C is CH3CO13CO2H . It has a molecular weight of 89.05 .Chemical Reactions Analysis

Pyruvic acid-1-13C has been used in studies involving photochemistry. One study showed that the photochemistry of pyruvic acid is governed by photo-induced intermolecular electron transfer through hydrogen bonds .Physical And Chemical Properties Analysis

Pyruvic acid-1-13C has a boiling point of 165 °C and a melting point of 11-12 °C. It has a density of 1.281 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Cancer Research

Hyperpolarized 13C-labeled pyruvate: imaging is a novel technique used to assess metabolic flux in real-time within solid tumors . This method helps in evaluating the effectiveness of chemotherapy, radiation, and targeted therapies by observing changes in metabolic pathways.

Metabolic Studies

Pyruvic acid-1-13C serves as a tracer molecule in metabolic studies, particularly in NMR spectroscopy. It allows researchers to track and understand the metabolic processes by monitoring the labeled substrate as it undergoes various biochemical transformations.

Pharmaceutical Development

In pharmaceutical research, Pyruvic acid-1-13C is used as an API (Active Pharmaceutical Ingredient) for clinical studies . Its role in the synthesis of various drugs, especially those targeting metabolic pathways, is crucial.

Environmental Science

Researchers use Pyruvic acid-1-13C to estimate volatile organic compounds in studies related to the terrestrial biosphere . It helps in understanding the environmental impact of various substances and their metabolic byproducts.

Biochemical Pathway Analysis

Pyruvic acid-1-13C is pivotal in studying biochemical pathways such as glycolysis, gluconeogenesis, and the citric acid cycle . It provides insights into the fundamental processes of cellular metabolism.

Industrial Applications

In the industrial sector, Pyruvic acid-1-13C is utilized in the production of polymers and as a neutralizing agent for contact lenses . Its chemical properties make it suitable for various manufacturing processes.

Biotechnological Production

The compound is also significant in the biotechnological production of pyruvate through fermentation processes. It aids in enhancing the yield and productivity of pyruvate-producing microbial strains .

Medical Imaging

Pyruvic acid-1-13C is used in medical imaging techniques to improve the diagnosis and treatment of diseases. It enables the visualization of disease processes at the molecular level .

Mecanismo De Acción

Target of Action

Pyruvic acid-1-13C, an isotopically labeled precursor of pyruvic acid , primarily targets the metabolic pathways in cells . It plays a crucial role in the glycolytic and pyruvate dehydrogenase pathways, which are involved in biological energy production .

Biochemical Pathways

Pyruvic acid-1-13C affects several biochemical pathways. It is a key intermediate in the metabolism of carbohydrates, proteins, and fats . It can be made from glucose through glycolysis, converted back to

Safety and Hazards

Propiedades

IUPAC Name |

2-oxo(113C)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c1-2(4)3(5)6/h1H3,(H,5,6)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTONWCANYUPML-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436366 | |

| Record name | Pyruvic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyruvic acid-1-13C | |

CAS RN |

99124-30-8 | |

| Record name | Pyruvic acid 1-C-13 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099124308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyruvic acid-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99124-30-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRUVIC ACID 1-C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GIJ84D9UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

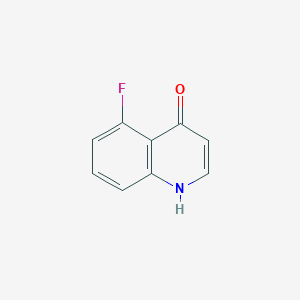

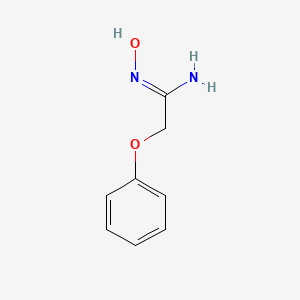

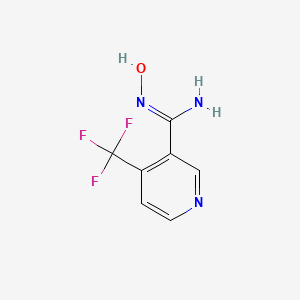

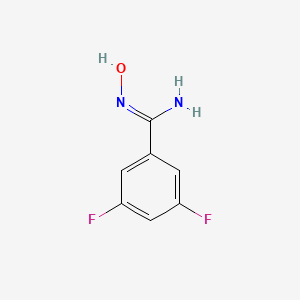

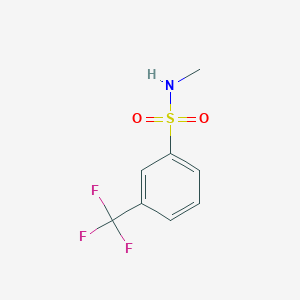

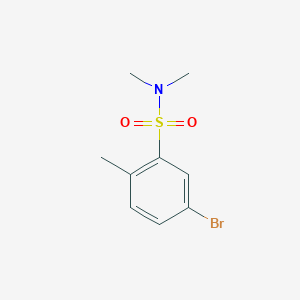

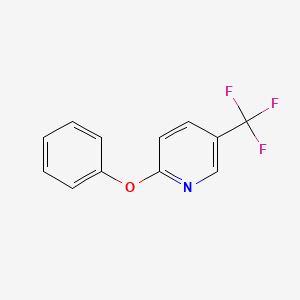

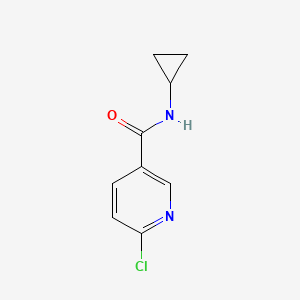

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does pyruvic acid-1-¹³C help researchers understand the metabolic differences between wild-type and IDH1 mutant glioma cells?

A1: Pyruvic acid-1-¹³C serves as a labeled tracer that can be tracked using ¹³C magnetic resonance spectroscopy (MRS). By introducing this compound to both wild-type and IDH1 mutant glioma cells, researchers can follow the ¹³C label as it's metabolized through different pathways. This allows for the quantification of metabolic fluxes, revealing how these cells differentially process pyruvate. The study demonstrated that compared to wild-type cells, IDH1 mutant cells exhibited increased pyruvate flux to lactate and decreased flux to glutamate and 2-hydroxyglutarate (2-HG) []. This suggests a shift towards increased glycolysis and reduced entry of pyruvate into the tricarboxylic acid (TCA) cycle in the mutant cells.

Q2: The study mentions that the decrease in pyruvate flux to the TCA cycle in IDH1 mutant cells was linked to reduced pyruvate dehydrogenase (PDH) activity. How does this relate to the findings obtained using pyruvic acid-1-¹³C?

A2: The reduced flux of pyruvic acid-1-¹³C into the TCA cycle, as observed through ¹³C MRS, provided a crucial clue regarding altered PDH activity. PDH is the gatekeeper enzyme that facilitates pyruvate entry into the TCA cycle. The decreased pyruvic acid-1-¹³C flux observed in IDH1 mutant cells aligned with their decreased PDH activity, which was found to be caused by increased inhibitory phosphorylation []. This highlights how pyruvic acid-1-¹³C served as a metabolic probe, unveiling a downstream consequence of the IDH1 mutation on a key regulatory point in cellular energetics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6-Dimethylisoxazolo[3,4-b]pyridin-3-amine](/img/structure/B1312504.png)

![4-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B1312506.png)

![1-[4-(1H-imidazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1312539.png)